molecular formula C12H10ClF3N2O B1422992 4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}aniline hydrochloride CAS No. 1306605-05-9

4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}aniline hydrochloride

Cat. No. B1422992
CAS RN: 1306605-05-9
M. Wt: 290.67 g/mol
InChI Key: FGQHUCAYORZCND-UHFFFAOYSA-N
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Description

“4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}aniline hydrochloride” is a chemical compound with the CAS Number: 1306605-05-9. It has a molecular weight of 290.67 . This compound is used in the agrochemical and pharmaceutical industries . The major use of its derivatives is in the protection of crops from pests .


Synthesis Analysis

The synthesis of trifluoromethylpyridine (TFMP) derivatives, which includes “this compound”, involves a cyclocondensation method starting from (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one and direct fluorination of 2-picoline through a chlorine/fluorine exchange reaction .


Molecular Structure Analysis

The InChI Code for “this compound” is 1S/C12H9F3N2O.ClH/c13-12(14,15)10-2-1-3-11(17-10)18-9-6-4-8(16)5-7-9;/h1-7H,16H2;1H .


Chemical Reactions Analysis

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are influenced by the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The compound is a powder at room temperature .

Scientific Research Applications

  • Chemical Structure and Properties

    • The compound has been studied for its structural properties. For instance, in the fungicide fluazinam, the dihedral angle between the pyridine and benzene ring planes was analyzed, demonstrating its chemical structure and potential reactivity (Jeon, Kim, Lee, & Kim, 2013).
  • Synthesis and Structural Analysis

    • Research has focused on the synthesis and structural analysis of related trifluoromethylpyridine derivatives. These studies aim to modify the lipophilicity of the molecules for improved transport through cell wall barriers (Maftei et al., 2016).
  • Corrosion Inhibition

    • The compound has been evaluated for its corrosion inhibition properties on mild steel in hydrochloric acid, demonstrating its potential use in industrial applications (Xu et al., 2015).
  • Vibrational Spectra Analysis

    • Studies have been conducted on related compounds to understand their vibrational spectra, which can inform on their physical and chemical characteristics (Acosta-Ramírez et al., 2013).
  • O-Phosphitilation Applications

    • Research has shown that compounds like pyridine hydrochloride, closely related to the chemical , can be used in O-phosphitilation, demonstrating a potential application in organic synthesis (Gryaznov & Letsinger, 1992).
  • Optoelectronic Applications

    • Studies on similar compounds have explored their use in optoelectronic applications, such as in light-emitting diodes (OLEDs), indicating potential use in electronic devices (Vezzu et al., 2010).
  • Reactivity in Polymerization

    • The reactivity of related compounds in ring-opening polymerization has been investigated, suggesting applications in polymer science (Njogu et al., 2017).
  • Synthesis of Antiarrhythmic Compounds

    • The synthesis of compounds with similar structures for potential use as antiarrhythmic agents indicates a medical application (Oinuma et al., 1990).
  • Quantitative Structure-Activity Relationship Studies

    • Docking and QSAR studies on derivatives show potential for the development of kinase inhibitors, indicating pharmaceutical applications (Caballero et al., 2011).

Safety and Hazards

The safety information available indicates that “4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}aniline hydrochloride” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

Future Directions

The development of fluorinated organic chemicals, including “4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}aniline hydrochloride”, is becoming an increasingly important research topic . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

4-[6-(trifluoromethyl)pyridin-2-yl]oxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O.ClH/c13-12(14,15)10-2-1-3-11(17-10)18-9-6-4-8(16)5-7-9;/h1-7H,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGQHUCAYORZCND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)OC2=CC=C(C=C2)N)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1306605-05-9
Record name Benzenamine, 4-[[6-(trifluoromethyl)-2-pyridinyl]oxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1306605-05-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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